molecular formula C23H31N5O3 B11557259 N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide

N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide

Cat. No.: B11557259
M. Wt: 425.5 g/mol
InChI Key: UFESKBWEKDDKMM-DHRITJCHSA-N
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Description

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrophenyl intermediate: This involves nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the bis(2-methylpropyl)amino group: This step involves the reaction of the nitrophenyl intermediate with bis(2-methylpropyl)amine under controlled conditions.

    Formation of the hydrazide linkage: The final step involves the condensation of the intermediate with phenylhydrazine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the bis(2-methylpropyl)amino and phenylamino groups can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methylpropyl)-1,2-benzenediamine
  • 2-(Phenylamino)acetohydrazide
  • 5-Nitro-2-(phenylamino)benzaldehyde

Uniqueness

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

2-anilino-N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H31N5O3/c1-17(2)15-27(16-18(3)4)22-11-10-21(28(30)31)12-19(22)13-25-26-23(29)14-24-20-8-6-5-7-9-20/h5-13,17-18,24H,14-16H2,1-4H3,(H,26,29)/b25-13+

InChI Key

UFESKBWEKDDKMM-DHRITJCHSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=CC=C2

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=CC=C2

Origin of Product

United States

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